molecular formula C8H4BrN3 B13564159 2-bromo-1H-1,3-benzodiazole-6-carbonitrile

2-bromo-1H-1,3-benzodiazole-6-carbonitrile

Cat. No.: B13564159
M. Wt: 222.04 g/mol
InChI Key: PTFXOOQJWPEINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-1H-1,3-benzodiazole-6-carbonitrile is an organic compound with the molecular formula C8H4BrN3. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1H-1,3-benzodiazole-6-carbonitrile typically involves the bromination of 1H-1,3-benzodiazole-6-carbonitrile. This reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1H-1,3-benzodiazole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-bromo-1H-1,3-benzodiazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-1H-1,3-benzodiazole-6-carbonitrile is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

2-bromo-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H,(H,11,12)

InChI Key

PTFXOOQJWPEINV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.